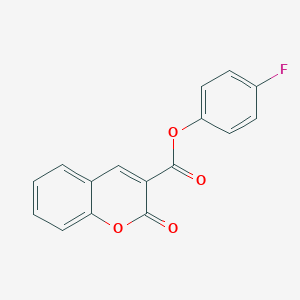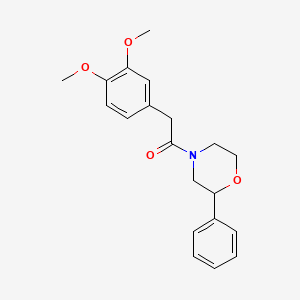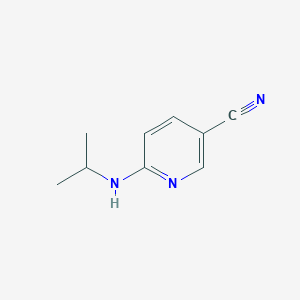
(1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol” is likely a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of “(1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol” likely includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The “5-Chloro-2-fluoro” indicates that a chlorine atom and a fluorine atom are attached to the pyridine ring .Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the chlorine and fluorine atoms might make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol” would depend on its specific structure . Pyridine derivatives generally have high boiling points and are often liquids at room temperature .Applications De Recherche Scientifique
Synthesis and Functionalization
Synthesis of Fluoropyridines : The synthesis of various fluoropyridines, such as 2-chloro- and 2-amino-5-fluoropyridines, has been extensively studied. These compounds, including those structurally related to (1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol, are key intermediates in organic synthesis and pharmaceutical development (Hand & Baker, 1989).
Chemoselective Amination : Research has focused on the chemoselective functionalization of halogenated fluoropyridines, such as the amination of 5-bromo-2-chloro-3-fluoropyridine. These studies contribute to the development of methods for selective functionalization, potentially applicable to compounds like (1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol (Stroup et al., 2007).
Cross-Coupling Reactions : Iterative and regioselective cross-coupling reactions using halogenated pyridines, such as 2-chloro-3,4-diiodopyridine, have been explored. These methods could be relevant for the synthesis and modification of (1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol derivatives (Daykin et al., 2010).
Radiochemistry and Imaging
- Development of Radiotracers : Fluoropyridine-based structures, including those similar to (1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol, have been synthesized for use in PET imaging and radiotracing. Such compounds can be labeled with radioactive isotopes for medical imaging applications (Kuhnast et al., 2008).
Structural and Conformational Studies
- Crystal Structure Analysis : The structural and conformational analysis of uracil derivatives, including compounds structurally similar to (1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol, has been conducted. Such studies provide insights into molecular interactions and stability, relevant for the design of related compounds (Yao et al., 2013).
Herbicidal Activity
- Development of Herbicides : Novel fluoropyridines have been synthesized and evaluated for their herbicidal activity. Research in this area may offer perspectives on the potential agricultural applications of compounds like (1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol (Tajik & Dadras, 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
(1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2-fluoroethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-4-1-5(6(12)2-9)7(10)11-3-4/h1,3,6,12H,2H2/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAJPBUSGGWSNY-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(CF)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1[C@@H](CF)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2431226.png)


![(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2431232.png)

![Methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2431236.png)
![N-[Bis(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2431237.png)
![7-chloro-N-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2431238.png)
![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine](/img/no-structure.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(2-methylcyclohexyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2431242.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2431244.png)
![5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide](/img/structure/B2431245.png)